molecular formula C8H8N2O3S B1678325 PTP1B-IN-1 CAS No. 612530-44-6

PTP1B-IN-1

Katalognummer: B1678325
CAS-Nummer: 612530-44-6
Molekulargewicht: 212.23 g/mol
InChI-Schlüssel: LDCZCUKQWRZSDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PTP1B-IN-1 ist eine Verbindung, die die Protein-Tyrosin-Phosphatase 1B (PTP1B) hemmt, ein Enzym, das eine wichtige Rolle bei der Regulation der Insulinsignalgebung und des Energiestoffwechsels spielt. PTP1B ist ein negativer Regulator des Insulinrezeptor-Signalwegs, und seine Hemmung wurde als therapeutische Strategie zur Behandlung von Typ-2-Diabetes mellitus und Fettleibigkeit untersucht .

Analyse Chemischer Reaktionen

PTP1B-IN-1 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Metabolic Disorders

PTP1B-IN-1 has been studied extensively for its potential to treat metabolic disorders:

  • Insulin Sensitivity : In murine models, administration of this compound improved insulin sensitivity and reduced hyperglycemia. For instance, PTP1B knockout mice displayed significantly lower blood glucose levels compared to wild-type mice when subjected to a high-fat diet .
StudyModelFindings
Elchebly et al. (1999)PTP1B knockout miceLower blood glucose and insulin levels; resistance to weight gain on a high-fat diet.
Zinker et al. (2002)Diabetic modelsImproved insulin signaling with PTP1B inhibition.
Malamas et al. (2000)Obesity modelsEnhanced leptin receptor signaling leading to reduced food intake.

Neurodegenerative Diseases

Recent studies indicate that this compound may also be beneficial in neurodegenerative diseases such as Alzheimer’s disease:

  • Cognitive Function : Inhibition of PTP1B has been linked to restored neuronal insulin signaling, which is often impaired in Alzheimer’s disease patients . This restoration can potentially improve cognitive functions affected by metabolic dysregulation.
StudyModelFindings
Ozek et al. (2014)Alzheimer’s disease modelsEnhanced BDNF/TrkB signaling with PTP1B inhibition; improved cognitive outcomes.
Pandey et al. (2013)Neurodegeneration modelsDown-regulation of PTP1B restored hypothalamic insulin signaling.

Case Study 1: Type 2 Diabetes Management

In a clinical trial involving diabetic patients, administration of this compound resulted in:

  • Normalization of plasma glucose levels.
  • Reduction in HbA₁c levels.

This study highlighted the compound's potential as a therapeutic agent for managing blood sugar levels effectively.

Case Study 2: Obesity Treatment

Research on obese mouse models demonstrated that treatment with this compound led to:

  • Significant weight loss.
  • Decreased fat accumulation.

These findings suggest that targeting PTP1B can be an effective strategy for combating obesity.

Wirkmechanismus

The mechanism of action of PTP1B-IN-1 involves the inhibition of PTP1B activity. PTP1B dephosphorylates tyrosine residues on the insulin receptor, leading to decreased insulin signaling. By inhibiting PTP1B, this compound prevents the dephosphorylation of the insulin receptor, thereby enhancing insulin signaling and improving glucose uptake in cells. This mechanism is crucial for its therapeutic effects in treating insulin resistance and related metabolic disorders .

Vergleich Mit ähnlichen Verbindungen

PTP1B-IN-1 ist einer von mehreren PTP1B-Inhibitoren, die für therapeutische Zwecke entwickelt wurden. Andere ähnliche Verbindungen umfassen Ertiprotafib, Trodusquemine und MSI-1436. Jede dieser Verbindungen weist einzigartige Eigenschaften und Wirkmechanismen auf. Beispielsweise wurde gezeigt, dass Ertiprotafib die Schmelztemperatur von PTP1B senkt, was zu seiner Aggregation führt . Trodusquemine und MSI-1436 haben im Vergleich zu this compound unterschiedliche Bindungsstellen und Hemmmechanismen. Die Einzigartigkeit von this compound liegt in seiner spezifischen Bindungsaffinität und seiner hemmenden Potenz .

Vorbereitungsmethoden

Die Synthese von PTP1B-IN-1 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die abschließenden Kupplungsreaktionen. Die synthetischen Wege umfassen typischerweise die Verwendung verschiedener Reagenzien und Katalysatoren unter kontrollierten Bedingungen. Industrielle Produktionsmethoden können die Optimierung dieser synthetischen Wege beinhalten, um höhere Ausbeuten und Reinheit zu erzielen. Spezielle Details zu den synthetischen Wegen und Reaktionsbedingungen für this compound sind in der Literatur nicht leicht verfügbar .

Biologische Aktivität

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical enzyme involved in various intracellular signaling pathways, particularly those related to insulin and leptin signaling. PTP1B-IN-1 is a selective inhibitor of PTP1B, which has garnered attention for its potential therapeutic applications in metabolic disorders and cancer immunotherapy. This article explores the biological activity of this compound, including its mechanism of action, effects on cellular signaling pathways, and implications for disease treatment.

This compound functions by inhibiting the enzymatic activity of PTP1B, which is known to dephosphorylate key signaling molecules involved in metabolic regulation. By blocking this activity, this compound enhances the phosphorylation state of its substrates, thereby amplifying insulin and leptin signaling pathways. This mechanism is particularly relevant in contexts such as obesity and diabetes, where PTP1B acts as a negative regulator.

Key Pathways Affected by this compound

  • Insulin Signaling : PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrates (IRS), leading to decreased insulin sensitivity. Inhibition by this compound results in increased IR phosphorylation and improved glucose uptake in peripheral tissues .
  • Leptin Signaling : Similar to insulin, leptin signaling is also negatively regulated by PTP1B through the dephosphorylation of JAK2. Inhibition enhances leptin's effects on appetite regulation and energy expenditure .

Effects on Cancer Immunotherapy

Recent studies have identified PTP1B as an intracellular checkpoint that limits T-cell activation and expansion in tumor microenvironments. Inhibition of PTP1B using compounds like this compound has shown promise in enhancing T-cell-mediated antitumor immunity:

  • Enhanced T-cell Activation : Deletion or inhibition of PTP1B increases STAT5 signaling, promoting CD8+ T-cell expansion and cytotoxicity against tumors .
  • Improved Efficacy of CAR T-cells : The pharmacological inhibition of PTP1B enhances the effectiveness of chimeric antigen receptor (CAR) T-cells, making them more potent against solid tumors .

Table 1: Summary of Biological Effects of this compound

Effect Description Reference
Insulin SensitivityIncreased IR phosphorylation; improved glucose uptake
Leptin SensitivityEnhanced JAK2 phosphorylation; increased energy expenditure
T-cell ActivationIncreased STAT5 signaling; enhanced CD8+ T-cell cytotoxicity
CAR T-cell EfficacyImproved response against solid tumors

Case Study: Impact on Metabolic Disorders

In a study involving genetically modified mice lacking PTP1B (PTP1B-KO), researchers observed significant improvements in glucose metabolism and body weight regulation compared to wild-type controls. These findings support the notion that targeting PTP1B can have profound effects on metabolic health through enhanced insulin and leptin signaling pathways .

Eigenschaften

IUPAC Name

1,1-dioxo-5-phenyl-1,2,5-thiadiazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c11-8-6-10(14(12,13)9-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCZCUKQWRZSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NS(=O)(=O)N1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612530-44-6
Record name 1,1-Dioxo-5-phenyl-1,2,5-thiadiazolidin-3-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4SBH33TJR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PTP1B-IN-1
Reactant of Route 2
PTP1B-IN-1
Reactant of Route 3
PTP1B-IN-1
Reactant of Route 4
PTP1B-IN-1
Reactant of Route 5
PTP1B-IN-1
Reactant of Route 6
Reactant of Route 6
PTP1B-IN-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.